Methyl 2-(dimethylcarbamoylamino)benzoate
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Overview
Description
Methyl 2-(dimethylcarbamoylamino)benzoate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzoate ester linked to a dimethylcarbamoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(dimethylcarbamoylamino)benzoate typically involves the reaction of methyl 2-aminobenzoate with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
Methyl 2-aminobenzoate+Dimethylcarbamoyl chloride→Methyl 2-(dimethylcarbamoylamino)benzoate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(dimethylcarbamoylamino)benzoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, the ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Nucleophilic Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the dimethylcarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used as reagents for hydrolysis.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.
Major Products:
Hydrolysis: The major products are 2-(dimethylcarbamoylamino)benzoic acid and methanol.
Nucleophilic Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Methyl 2-(dimethylcarbamoylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(dimethylcarbamoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamoyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit enzymes such as acetylcholinesterase.
Comparison with Similar Compounds
Methyl 2-methoxybenzoate: This compound has a methoxy group instead of a dimethylcarbamoylamino group.
Methyl benzoate: Lacks the carbamate functionality and is a simpler ester.
Ethyl 2-(dimethylcarbamoylamino)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 2-(dimethylcarbamoylamino)benzoate is unique due to the presence of both an ester and a carbamate group, which allows it to participate in a wider range of chemical reactions and interact with biological targets in a specific manner. This dual functionality makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-(dimethylcarbamoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)11(15)12-9-7-5-4-6-8(9)10(14)16-3/h4-7H,1-3H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAYQFNVYDAYIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC=C1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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